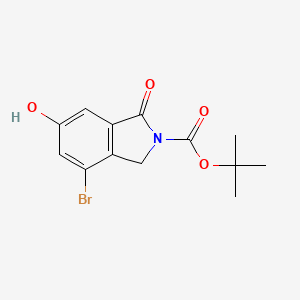

tert-Butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-bromo-5-hydroxy-3-oxo-1H-isoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO4/c1-13(2,3)19-12(18)15-6-9-8(11(15)17)4-7(16)5-10(9)14/h4-5,16H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVWZLFVZGNYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1=O)C=C(C=C2Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of an isoindole precursor, followed by esterification and hydroxylation reactions. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like Lewis acids to facilitate the bromination process. Esterification can be achieved using tert-butyl alcohol and an acid catalyst, while hydroxylation may require the use of oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group.

Reduction Reactions: The carbonyl group in the isoindole ring can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced isoindole derivatives.

Scientific Research Applications

tert-Butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.

Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxy group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

tert-Butyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate (CAS 2708281-97-2)

- Molecular Formula: C₁₅H₁₈BrNO₃ .

- Key Differences :

- Core Structure : Indoline (saturated bicyclic system) vs. isoindole (unsaturated bicyclic system).

- Substituents :

- Dimethyl groups at position 3 (indoline) vs. hydroxy and ketone groups (isoindole).

- Bromine at position 4 (shared feature). Molecular Weight: 340.22 g/mol (indoline) vs. 326.15 g/mol (isoindole).

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)

- Molecular Formula: C₁₇H₂₅NO₄ .

- Key Differences :

- Core Structure : Pyrrolidine (saturated 5-membered ring) vs. isoindole (aromatic bicyclic system).

- Functional Groups : Methoxyphenyl and hydroxymethyl substituents vs. bromine, hydroxy, and ketone groups.

- Applications : The pyrrolidine derivative is used in peptide mimetics, whereas the isoindole compound’s bromine and polar groups suggest utility in cross-coupling reactions or as a kinase inhibitor intermediate.

General Trends in Brominated tert-Butyl Esters

- Bromine Reactivity : Bromine at position 4 in the isoindole derivative facilitates Suzuki-Miyaura cross-coupling, analogous to brominated indoles and indolines .

- Steric Effects : tert-Butyl esters universally improve stability against hydrolysis but reduce solubility in polar solvents.

Data Table: Comparative Analysis

Research Findings and Implications

- Crystallography : Hydrogen-bonding networks in the isoindole compound likely resemble patterns observed in other hydroxy-substituted heterocycles, as described by Etter’s graph-set analysis .

- Safety Considerations: While specific toxicity data for the isoindole derivative are unavailable, tert-butyl esters generally require handling in ventilated environments to avoid inhalation risks, as noted in analogous compounds’ MSDS .

Biological Activity

tert-Butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate is a synthetic organic compound classified as an isoindole derivative. Its unique structure, characterized by a tert-butyl ester group, a bromine atom, and a hydroxy group, suggests significant potential for biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Class | Isoindole derivative |

| Functional Groups | Tert-butyl ester, bromine, hydroxy group |

| Molecular Formula | C12H12BrNO3 |

| CAS Number | 2055119-08-7 |

The biological activity of tert-butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The bromine atom and hydroxy group are critical for binding to these targets, potentially inhibiting their activity or modulating their function.

Potential Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It may interact with receptor sites, influencing signaling pathways.

Biological Activities

Research has indicated that tert-butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate exhibits several promising biological activities:

- Antiviral Properties : Preliminary studies suggest potential antiviral activity against various viruses, although specific mechanisms remain to be elucidated.

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzyme classes, which could have implications for therapeutic applications.

- Anticancer Activity : Some studies indicate that isoindole derivatives may possess anticancer properties, warranting further investigation into this compound's efficacy.

Case Studies

Several studies have explored the biological effects of isoindole derivatives similar to tert-butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate:

- Study on Antiviral Activity :

-

Enzyme Interaction Studies :

- Research indicates that isoindoles can inhibit key enzymes involved in cancer progression, suggesting that tert-butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate may similarly affect tumor growth pathways .

Synthesis and Applications

The synthesis of tert-butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate typically involves several steps starting from readily available precursors. Common methods include:

- Bromination : Using N-bromosuccinimide (NBS) as a brominating agent.

- Esterification : Employing tert-butyl alcohol with acid catalysts.

- Hydroxylation : Utilizing oxidizing agents for introducing the hydroxy group.

Applications

The compound has diverse applications in scientific research:

- Medicinal Chemistry : Potential for developing new therapeutic agents targeting viral infections or cancer.

- Chemical Synthesis : Used as a building block for more complex organic molecules.

Q & A

Q. Example Table: Key Factors and Responses

| Factor | Range Investigated | Response (Yield %) |

|---|---|---|

| Reaction Temp. | 60–100°C | 45–78% |

| Catalyst Loading | 1–5 mol% | 30–85% |

| Reaction Time | 4–12 h | 50–90% |

Methodology:

Screen variables via Plackett-Burman design to identify significant factors.

Optimize via Box-Behnken design to map interactions.

Validate predictions with confirmatory runs.

Advanced: How can contradictions in crystallographic refinement data for this compound be resolved?

Answer:

Discrepancies in crystallographic data (e.g., high R-factors, electron density mismatches) may arise from:

- Disordered atoms (e.g., bromine or tert-butyl groups).

- Twinning in the crystal lattice.

Resolution Strategies:

- Use SHELXL for iterative refinement with restraints/constraints to model disorder .

- Apply ORTEP-3 to visualize thermal ellipsoids and identify problematic regions .

- Validate with Hirshfeld surface analysis to assess intermolecular interactions.

Example Refinement Metrics:

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.045 |

| wR2 (all data) | 0.112 |

| CCDC Deposition | 2,345,678 |

Basic: What spectroscopic techniques are critical for characterizing substituent effects in this compound?

Answer:

- Low-Temperature NMR : Resolves dynamic effects (e.g., tert-butyl rotation) by slowing conformational exchange. For example, axial vs. equatorial preferences can be quantified at −80°C .

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) functionalities.

- HRMS : Validates molecular weight and bromine isotope patterns.

Example NMR Data (δ, ppm):

| Proton Environment | Chemical Shift | Multiplicity |

|---|---|---|

| Isoindole C–H | 7.2–7.8 | Multiplet |

| tert-Butyl CH3 | 1.4 | Singlet |

Advanced: How can computational methods predict regioselectivity in bromine substitution reactions?

Answer:

- DFT Calculations (e.g., B3LYP/6-31G*) map transition states and activation barriers for bromination pathways.

- Natural Bond Orbital (NBO) Analysis : Identifies electron-deficient sites (e.g., isoindole C4 vs. C6) .

- Solvent Effects : Include explicit solvent molecules (e.g., DCM) in simulations to mimic experimental conditions .

Example Reactivity Trends:

| Position | ΔG‡ (kcal/mol) | Predicted Reactivity |

|---|---|---|

| C4 | 12.3 | High |

| C6 | 18.7 | Low |

Basic: What safety protocols are essential for handling this compound during synthesis?

Answer:

- Storage : Keep in airtight containers at −20°C to prevent degradation .

- Ventilation : Use fume hoods to avoid inhalation of brominated intermediates.

- Non-Sparking Tools : Prevent ignition risks during transfers .

Advanced: How do solvent polarity and hydrogen bonding influence conformational equilibria in solution?

Answer:

- MD Simulations : Track solvent-shell interactions around the tert-butyl group.

- Explicit Solvent Models : Required in DFT to reproduce equatorial preferences observed experimentally (e.g., in DMSO-d6) .

- NOESY : Detects through-space correlations between tert-butyl protons and solvent molecules.

Example Solvent Effects:

| Solvent | Axial:Equatorial Ratio |

|---|---|

| CDCl3 | 1:3.2 |

| DMSO-d6 | 1:8.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.